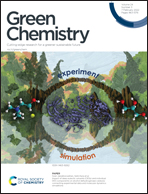The oxidative esterification of glycerol to methyl glycerate in methanol using gold on oxidic supports: an insight in product selectivity†
Green Chemistry Pub Date: 2012-04-25 DOI: 10.1039/C2GC35226E
Abstract


Recommended Literature
- [1] Plasmon-mediated photocatalytic activity of wet-chemically prepared ZnO nanowire arrays
- [2] The impact of vinylene bridges and side chain alkyl groups on the solid state structures of tricyanovinyl-substituted thiophenes†
- [3] The discovery of antibacterial agents using diversity-oriented synthesis
- [4] The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study†
- [5] Structure and synthesis of diphyllin
- [6] CeLab, a microfluidic platform for the study of life history traits, reveals metformin and SGK-1 regulation of longevity and reproductive span†
- [7] Crystal structures and magnetic properties of one-dimensional compounds constructed from Mn2(salen)2 building blocks and organic selenite acid ligands†
- [8] Decorating mesoporous silicon with amorphous metal–phosphorous-derived nanocatalysts towards enhanced photoelectrochemical water reduction†
- [9] Contents
- [10] Back cover

Journal Name:Green Chemistry
Research Products
-
CAS no.: 10432-84-5
-
CAS no.: 11016-71-0
-
7-Fluoro-2-methylquinolin-4-ol
CAS no.: 18529-03-8
-
CAS no.: 117902-15-5
-
CAS no.: 121578-13-0
-
CAS no.: 154-68-7









